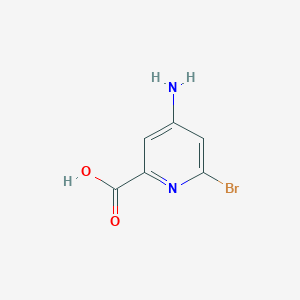

4-Amino-6-bromopicolinic acid

Description

Significance of Substituted Picolinic Acids as Building Blocks in Contemporary Organic Synthesis

Substituted picolinic acids are a cornerstone of modern organic synthesis, primarily due to their versatile chemical nature. The pyridine (B92270) core, a six-membered aromatic heterocycle containing a nitrogen atom, combined with a carboxylic acid group, provides multiple reactive sites for chemical modification. These compounds serve as crucial building blocks for a wide array of more complex molecules. rasayanjournal.co.in

Their significance stems from their role as precursors to pharmaceuticals, agrochemicals, bioactive natural products, and functional materials. acs.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxyl group can act as chelating agents, forming stable complexes with a variety of metal ions. nih.gov This property is exploited in coordination chemistry and in the development of catalysts. nih.gov Furthermore, the picolinic acid scaffold can be readily functionalized, allowing chemists to tune the steric and electronic properties of the resulting molecules to achieve desired biological activities or material characteristics. acs.orgacs.org For instance, they are used in the synthesis of herbicides and compounds with potential anticancer and antiviral properties. google.com

Overview of the Chemical Research Landscape Surrounding 4-Amino-6-bromopicolinic Acid

Research on 4-Amino-6-bromopicolinic acid highlights its utility as a key synthetic intermediate. Its chemical reactivity is dominated by the three distinct functional groups: the carboxylic acid, the amino group, and the bromine atom.

Synthesis: Improved methods for the synthesis of 4-Amino-6-bromopicolinic acid have been developed to enhance yield and purity. One patented method describes its preparation from compounds like 4-amino-3,5,6-trichloropicolinic acid (Picloram) or its esters. google.com A described transformation involves the treatment of a 6-fluoro-substituted picolinate (B1231196) with hydrobromic acid, which results in a halogen exchange, hydrolysis of an ester to a carboxylic acid, and regeneration of the 4-amino group. google.com Other general approaches include the bromination of a picolinic acid precursor, followed by amination at the 4-position. smolecule.com

Reactions: The compound's functional groups allow for a range of chemical transformations, making it a versatile building block.

| Reaction Type | Description |

| Esterification | The carboxylic acid group can react with alcohols to form the corresponding esters. smolecule.com |

| Acylation | The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. smolecule.com |

| Nucleophilic Substitution | The bromine atom at the 6-position is susceptible to replacement by various nucleophiles, a key reaction for introducing further complexity. smolecule.com |

| Cross-Coupling Reactions | The carbon-bromine bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki couplings with aryl boronic acids, to form 6-aryl-4-aminopicolinates. google.com |

Applications: The primary application of 4-Amino-6-bromopicolinic acid is as a high-value intermediate in the agrochemical industry. It is a crucial precursor for the synthesis of certain 6-aryl-4-aminopicolinate herbicides. google.com Its structure also suggests potential for use as a ligand in coordination chemistry to form metal complexes, and as a building block in pharmaceutical development for creating new drug candidates. smolecule.com

Contextualization within Pyridine Carboxylic Acid Derivatives for Advanced Materials and Molecular Design

Pyridine carboxylic acid derivatives, as a class, are integral to the design of advanced materials and functional molecules. chemistryviews.org The presence of the sp² hybridized nitrogen atom within the aromatic ring can significantly enhance the electrochemical capacity of carbon-based materials when used as a nitrogen source for doping. researchgate.net This makes them valuable in creating materials for energy storage devices like supercapacitors. researchgate.net

In the field of molecular design, these derivatives are extensively used as ligands for creating metal complexes with specific optical, magnetic, or catalytic properties. rasayanjournal.co.in For example, picolinic acid derivatives are used to synthesize ligands for lanthanide complexes that exhibit luminescence, which can be applied in light-converting molecular devices. rasayanjournal.co.in

4-Amino-6-bromopicolinic acid fits squarely within this context. Its specific functionalization provides distinct advantages for molecular design:

The Amino Group: As an electron-donating group, it can influence the electronic properties of the pyridine ring, affecting its reactivity and the properties of any resulting metal complexes or materials. acs.org

The Bromine Atom: This halogen provides a reactive handle for post-synthetic modification. It is an excellent leaving group for nucleophilic substitution and a key participant in transition-metal-catalyzed cross-coupling reactions. smolecule.comgoogle.com This allows for the precise and controlled assembly of complex molecular architectures.

The Picolinate Moiety: The N,O-chelating unit formed by the pyridine nitrogen and the carboxylate group provides a stable and predictable coordination environment for metal ions.

The combination of these features makes 4-Amino-6-bromopicolinic acid a highly adaptable platform for constructing sophisticated molecules for materials science, including the development of functional polymers, metal-organic frameworks (MOFs), and photosensitive compounds. chemistryviews.orgontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

4-amino-6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-2-3(8)1-4(9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVPGLJHBILYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704404 | |

| Record name | 4-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-27-9 | |

| Record name | 4-Amino-6-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 4 Amino 6 Bromopicolinic Acid

Direct Synthetic Routes to 4-Amino-6-bromopicolinic Acid

Direct synthesis of the 4-amino-6-bromopicolinic acid scaffold often involves multi-step processes that begin with a pre-functionalized picolinic acid derivative. These routes are characterized by their efficiency in introducing the required amino and bromo substituents at specific positions on the pyridine (B92270) ring.

Halogen Exchange and Hydrolysis Approaches for the 6-Bromo-4-aminopicolinic Acid Scaffold

A notable strategy for creating the 6-bromo-4-aminopicolinic acid structure involves a halogen exchange reaction. This process can be seen in the transformation of compounds with a 6-fluoro substituent. google.com By treating these precursors with hydrogen bromide (HBr) and water, a halogen exchange is induced, replacing the fluorine atom with a bromine atom to yield the desired 6-bromo derivative. google.comgoogle.com This conversion is often facilitated by the use of a co-solvent such as acetic acid. google.comgoogle.com

Simultaneously, this step can also involve the hydrolysis of other functional groups present on the molecule. For instance, if the starting material contains an ester or a nitrile group at the 2-position, the acidic conditions of the hydrogen bromide treatment will hydrolyze it to the carboxylic acid. google.comgoogle.com

Regeneration of the 4-Amino Moiety from Precursors

In many synthetic pathways, the 4-amino group is introduced in a protected or precursor form to prevent unwanted side reactions during other transformations. A common precursor is a cyclic imide group. google.comgoogle.com The regeneration of the free 4-amino group is typically achieved through hydrolysis. google.comgoogle.com This hydrolysis step is often carried out concurrently with the halogen exchange and carboxylic acid formation, providing a streamlined, one-pot conversion to the final 4-amino-6-bromopicolinic acid. google.comgoogle.com

Another approach involves the reduction of a 4-nitro group. For example, 4-nitropicolinic acid N-oxide can be reduced to 4-aminopicolinic acid through catalytic hydrogenation. umsl.edu This method provides a direct route to the aminopicolinic acid core, which can then be further functionalized.

General Strategies for Substituted Picolinic Acid Synthesis Applicable to 4-Amino-6-bromopicolinic Acid

The synthesis of 4-amino-6-bromopicolinic acid can also be approached by applying general methods for the functionalization of the pyridine ring and the introduction of the carboxylic acid group. These strategies offer flexibility and can be adapted to various substituted picolinic acid targets.

Electrophilic Halogenation Techniques for Pyridine Ring Functionalization

The introduction of a bromine atom onto the pyridine ring is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic substitution reactions often require harsh conditions. youtube.com However, the presence of activating groups, such as an amino group, can facilitate halogenation. youtube.com For instance, aminopyridines are more readily halogenated than pyridine itself. youtube.com

Decarboxylative halogenation offers an alternative route where a carboxylic acid group is replaced by a halogen. princeton.eduresearchgate.net This can be a powerful strategy for the site-specific introduction of bromine. Metal-free methods have been developed for the decarboxylative bromination of 2-picolinic acids using reagents like dihalomethane in the presence of an oxidant. rsc.org

| Halogenation Technique | Reagents/Conditions | Substrate | Key Features |

| Electrophilic Bromination | Brominating agents | Picolinic acid | Subsequent amination required. smolecule.com |

| Halogen Exchange | Hydrogen bromide (HBr), water | 6-Fluoro-4-aminopicolinate derivative | Simultaneous hydrolysis of other functional groups. google.comgoogle.com |

| Decarboxylative Bromination | Dihalomethane, t-BuOCl, NaHCO3 | 2-Picolinic acid | Metal-free conditions. rsc.org |

Amination Strategies for Pyridine Core Introduction, including Buchwald-Hartwig and Catalytic Hydrogenation

The introduction of the amino group is another key transformation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. core.ac.uklibretexts.orgnumberanalytics.com This reaction can be used to couple an amine with an aryl halide, making it a viable method for introducing the 4-amino group onto a pre-brominated picolinic acid derivative. beilstein-journals.orgacsgcipr.org The choice of palladium catalyst and ligands is crucial for achieving high efficiency, especially with challenging substrates like pyridine derivatives. core.ac.uknumberanalytics.com

Catalytic hydrogenation, as mentioned earlier, is a classic method for converting a nitro group to an amino group. umsl.edu This approach is often high-yielding and utilizes readily available starting materials.

| Amination Strategy | Catalyst/Reagents | Precursor | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Halogenated picolinic acid derivative | Forms C-N bond via cross-coupling. core.ac.uklibretexts.orgnumberanalytics.com |

| Catalytic Hydrogenation | Pd/C, H2 | 4-Nitropicolinic acid derivative | Reduction of a nitro group. umsl.edu |

| Nucleophilic Aromatic Substitution | Ammonia (B1221849) or amine source | Activated halopyridine | Requires an electron-withdrawing group to activate the ring. |

Carboxylic Acid Formation via Ester Hydrolysis and Rearrangement Pathways

The final step in many synthetic sequences is the formation of the carboxylic acid group. This is most commonly achieved through the hydrolysis of an ester precursor. science-revision.co.ukmnstate.edu Ester hydrolysis can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis is a reversible process, often driven to completion by using a large excess of water. libretexts.orgmasterorganicchemistry.com Base-promoted hydrolysis, or saponification, is an irreversible reaction that proceeds through a nucleophilic acyl substitution mechanism to yield a carboxylate salt, which is then acidified in a separate workup step to give the carboxylic acid. libretexts.orgchemistrysteps.com

In some synthetic designs, the carboxylic acid functionality is derived from the hydrolysis of a nitrile group. google.com This transformation can be achieved under acidic or basic conditions.

| Carboxylic Acid Formation Method | Reagents | Precursor | Key Features |

| Acid-Catalyzed Ester Hydrolysis | Acid (e.g., H2SO4, HCl), excess water | Ester | Reversible equilibrium process. libretexts.orgmasterorganicchemistry.com |

| Base-Promoted Ester Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), water | Ester | Irreversible reaction. libretexts.orgchemistrysteps.com |

| Nitrile Hydrolysis | Acid or base, water | Nitrile | Provides an alternative route to the carboxylic acid. google.com |

Optimization of Synthetic Reaction Conditions for 4-Amino-6-bromopicolinic Acid Production

Reaction Temperature, Solvent System Selection, and Catalytic System Evaluation

The synthesis of 4-Amino-6-bromopicolinic acid can be achieved through various routes, each with its own set of optimal conditions. One common method involves the transformation of compounds like 4-amino-6-fluoropicolinic acid derivatives. google.com This conversion often utilizes hydrogen bromide or hydrobromic acid in the presence of water. google.com

Reaction Temperature: The temperature for these transformations is a critical variable, with optimal ranges often falling between 50 °C and 150 °C. google.com Specific two-stage processes may be employed where an initial lower temperature stage facilitates the halogen exchange, followed by a higher temperature stage for hydrolysis. google.com

Solvent System Selection: The choice of solvent is crucial for reaction efficiency. Acetic acid is often used as a co-solvent to facilitate the conversion. google.com Other solvents like N,N-dimethyl-formamide (DMF) are also utilized in related synthetic steps, such as in amide coupling reactions involving picolinic acids. ambeed.comacs.org The use of anhydrous or near-anhydrous conditions, achieved by drying reactants and solvents, can be beneficial in certain steps to prevent unwanted side reactions. google.com

Catalytic System Evaluation: Palladium catalysts are frequently employed in cross-coupling reactions to introduce the bromo group at the 6-position of the pyridine ring. Catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are used at low loading percentages. The selection of the appropriate catalyst and ligands is essential for achieving high yields and regioselectivity.

| Parameter | Condition | Source |

|---|---|---|

| Temperature Range | 50 °C to 150 °C | google.com |

| Co-solvent | Acetic Acid | google.com |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | |

| Base | Potassium carbonate or triethylamine (B128534) |

Regioselectivity Control in Pyridine Substitution Reactions

Achieving the desired substitution pattern on the pyridine ring is a significant challenge in the synthesis of 4-Amino-6-bromopicolinic acid. The electronic nature of the pyridine ring, particularly with an electron-withdrawing carboxylic acid group, influences the position of incoming substituents. google.com

In electrophilic substitution reactions, the position of substitution can be directed by the existing functional groups. For instance, in the synthesis of related substituted pyrimidinones, a highly regioselective lithiation-substitution protocol was used to introduce substituents at the C-6 position. nih.gov Careful optimization of ligands and solvent systems is crucial to control regioselectivity, especially in metal-catalyzed cross-coupling reactions where competing coupling at other positions can occur.

Application of Green Chemistry Principles in 4-Amino-6-bromopicolinic Acid Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 4-Amino-6-bromopicolinic acid synthesis, these principles can be applied in several ways. The use of milder reaction conditions, such as lower temperatures and the use of less hazardous reagents, is a key aspect. For example, photochemical bromination using UV light offers a more sustainable alternative to traditional methods that often require harsh reagents and high temperatures. This method proceeds via a radical pathway and can be completed in a few hours at room temperature.

Another green chemistry approach is the development of catalytic processes that allow for high atom economy and reduce waste. The use of palladium catalysts at very low concentrations (0.5–1 mol%) exemplifies this principle. Furthermore, minimizing the use of organic solvents and exploring water as a reaction medium where possible can significantly reduce the environmental footprint of the synthesis. smolecule.com

Development of Continuous Flow Methodologies for Scalable Synthesis

For industrial-scale production, continuous flow chemistry offers significant advantages over traditional batch processing. Continuous flow reactors improve heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and purity. This methodology is particularly suitable for reactions that are highly exothermic or involve unstable intermediates. The ability to produce a minimum amount of a reactive intermediate at any given time enhances safety and reduces cycle times. google.com The halogen exchange reaction to produce 6-bromopicolinic acid from 6-chloropicolinic acid is a process that is compatible with continuous flow reactors, making it a favored method in industrial settings.

Advanced Purification and Isolation Techniques for High Purity 4-Amino-6-bromopicolinic Acid

Obtaining high-purity 4-Amino-6-bromopicolinic acid is essential for its use in subsequent reactions. Standard isolation and purification techniques are employed to achieve the desired purity. google.com These methods often involve a combination of techniques to remove by-products and unreacted starting materials.

Common purification strategies include:

Solvent Extraction: This technique is used to separate the product from by-products based on their differential solubilities in organic and aqueous solvents. google.com

Crystallization and Recrystallization: This is a powerful method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of pure crystals. googleapis.com For example, in the production of 6-bromopicolinic acid, the crude product is dissolved in hot ethanol (B145695) and cooled to induce crystallization, achieving a purity of over 99%.

Chromatography: Techniques such as column chromatography are used to separate the desired compound from impurities. acs.org Reversed-phase chromatography is another effective method for purifying related picolinamide (B142947) derivatives. acs.org

pH Adjustment: The solubility of 4-Amino-6-bromopicolinic acid is dependent on the pH of the solution. Adjusting the pH can be used to selectively precipitate the product or impurities. google.com

Filtration and Washing: After precipitation or crystallization, the solid product is collected by filtration and washed with appropriate solvents to remove residual impurities. google.com

| Technique | Description | Source |

|---|---|---|

| Solvent Extraction | Separation based on differential solubility in organic and aqueous phases. | google.com |

| Crystallization | Purification by dissolving in a hot solvent and cooling to form pure crystals. | googleapis.com |

| Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | acs.org |

| pH Adjustment | Selective precipitation based on pH-dependent solubility. | google.com |

Advanced Chemical Transformations and Functionalization of 4 Amino 6 Bromopicolinic Acid

Reactivity Profiling of the 4-Amino-6-bromopicolinic Acid Core

The chemical architecture of 4-amino-6-bromopicolinic acid features a pyridine (B92270) ring substituted with three distinct functional groups: an amino group at the 4-position, a bromine atom at the 6-position, and a carboxylic acid at the 2-position. This arrangement imparts a unique reactivity profile to the molecule. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of the carboxylic acid group and the halogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

The bromine atom at the C6 position of the pyridine ring is a competent leaving group, and its departure is facilitated by the electron-deficient nature of the aromatic system. Consequently, this position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.govpressbooks.pub In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub Aromaticity is subsequently restored upon the expulsion of the bromide ion.

The rate and success of these substitution reactions are heavily influenced by the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the bromine atom. Electron-withdrawing groups on the ring, like the carboxylic acid in the target molecule, activate the ring for nucleophilic substitution. pressbooks.pub

| Nucleophile (Nu) | Reagent Example | Product Structure | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 4-amino-6-methoxypicolinic acid | Heat in Methanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-amino-6-(phenylthio)picolinic acid | DMF, Room Temp to 80°C |

| Amine | Piperidine | 4-amino-6-(piperidin-1-yl)picolinic acid | High Temperature, neat or in polar aprotic solvent |

| Cyanide | Sodium Cyanide (NaCN) | 4-amino-6-cyanopicolinic acid | DMSO, High Temperature |

The functional groups of 4-amino-6-bromopicolinic acid also exhibit characteristic redox behavior. The primary amino group can undergo oxidation, though this can sometimes lead to complex product mixtures or polymerization. More controlled transformations are typically achieved through diazotization. Treatment of the amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures yields a diazonium salt. This intermediate is highly versatile and can be subjected to various subsequent reactions, including:

Reduction (Deamination): Treatment with hypophosphorous acid (H₃PO₂) can replace the diazonium group with a hydrogen atom.

Sandmeyer Reactions: Copper(I) salts (CuCl, CuBr, CuCN) can be used to replace the diazonium group with chloro, bromo, or cyano groups, respectively.

The carboxylic acid group is generally at a high oxidation state and is resistant to further oxidation under typical conditions. However, it can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid to a primary alcohol, yielding (4-amino-6-bromopyridin-2-yl)methanol. This transformation requires careful control of reaction conditions to avoid potential side reactions with other functional groups. For instance, the reduction of a related compound, 4-nitropyridine-N-oxide, with iron in acetic acid is a known method to produce 4-aminopyridine. semanticscholar.org

Carbon-Carbon Cross-Coupling Reactions of 4-Amino-6-bromopicolinic Acid Derivatives

The bromine atom on the picolinic acid core serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds. These reactions have become central to modern organic synthesis, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgyonedalabs.com For 4-amino-6-bromopicolinic acid, the C-Br bond can readily participate in the catalytic cycle, which consists of three main steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields. The amino and carboxylic acid groups can potentially interfere by coordinating to the palladium catalyst, but suitable ligand selection can mitigate these effects. Often, the carboxylic acid is protected as an ester to improve solubility and prevent side reactions. A variety of aryl and heteroaryl boronic acids or their esters can be coupled to the pyridine core, providing a straightforward route to biaryl compounds. libretexts.orgnih.gov

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-amino-6-phenylpicolinic acid |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-amino-6-(4-methoxyphenyl)picolinic acid |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 4-amino-6-(thiophen-2-yl)picolinic acid |

| Pyridine-3-boronic acid pinacol (B44631) ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF | 4-amino-6-(pyridin-3-yl)picolinic acid |

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orgscirp.org

For substrates like 4-amino-6-bromopicolinic acid, it is standard practice to first convert the carboxylic acid to an ester (a picolinate (B1231196) ester). This modification prevents the acidic proton from interfering with the basic reaction conditions and improves the substrate's solubility in common organic solvents. The resulting methyl or ethyl 4-amino-6-bromopicolinate can then be coupled with a wide array of terminal alkynes to synthesize various 6-alkynylpicolinate derivatives. scirp.orgsemanticscholar.org These products are valuable intermediates, as the alkyne moiety can be further elaborated.

| Terminal Alkyne | Catalyst System | Base | Solvent | Product (Ester Form) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (Et₃N) | THF | Methyl 4-amino-6-(phenylethynyl)picolinate |

| Trimethylsilylacetylene | Pd(OAc)₂, PPh₃, CuI | Diisopropylamine | DMF | Methyl 4-amino-6-((trimethylsilyl)ethynyl)picolinate |

| 1-Heptyne | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | Methyl 4-amino-6-(hept-1-yn-1-yl)picolinate |

| 3-Butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI | Et₃N | Acetonitrile (B52724) | Methyl 4-amino-6-(4-hydroxybut-1-yn-1-yl)picolinate |

Beyond the Suzuki and Sonogashira reactions, the 4-amino-6-bromopicolinic acid scaffold is amenable to a variety of other transition metal-catalyzed cross-coupling reactions, expanding its synthetic utility.

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a new C-C bond, typically catalyzed by palladium. researchgate.netrsc.orgnih.gov Reacting 4-amino-6-bromopicolinic acid derivatives with alkenes like styrene (B11656) or acrylates could yield 6-vinyl or 6-acrylic substituted picolinates, respectively.

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound (stannane), catalyzed by palladium. nih.govwikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups. nrochemistry.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgchemspider.comacs.org Applying this reaction to the 6-bromo position would allow for the introduction of a diverse range of primary or secondary amines, providing an alternative to the SNAr approach, often under milder conditions. researchgate.net

Negishi Coupling: This reaction couples an organohalide with an organozinc reagent, catalyzed by nickel or palladium. Organozinc reagents are often more reactive than their boron or tin counterparts, which can be advantageous in certain cases.

These alternative methodologies offer complementary pathways to functionalize the 4-amino-6-bromopicolinic acid core, enabling the synthesis of a broad spectrum of complex derivatives for various research applications.

Construction of Novel Heterocyclic Systems from 4-Amino-6-bromopicolinic Acid

The presence of a reactive amino group on the pyridine ring of 4-amino-6-bromopicolinic acid serves as a key handle for the construction of fused heterocyclic systems. These transformations often involve the initial conversion of the amino group into a more reactive intermediate, which then undergoes intramolecular cyclization.

Diazotization and Further Halogenation at the Amino Group

The primary amino group at the 4-position of the pyridine ring can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation is typically achieved by treating the aminopyridine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.org The resulting pyridine-4-diazonium salt is generally unstable and is used immediately in subsequent reactions. chemicalbook.com

One of the most common applications of diazonium salts is their conversion to various functional groups via the Sandmeyer reaction. google.comthieme-connect.de This reaction involves the treatment of the diazonium salt with a copper(I) halide (e.g., CuCl, CuBr) to introduce a halogen at the position of the original amino group. google.comchemicalbook.com For instance, the diazotization of 4-amino-6-bromopicolinic acid followed by a Sandmeyer reaction with copper(I) chloride would be expected to yield 4-chloro-6-bromopicolinic acid. This two-step sequence provides a reliable method for replacing the amino group with a halogen, which can then serve as a handle for further cross-coupling reactions.

The general mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then abstracts a halogen atom from the copper(II) halide, regenerating the copper(I) catalyst. google.com

Table 1: Hypothetical Halogenation of 4-Amino-6-bromopicolinic Acid via Diazotization

| Starting Material | Reagents | Product |

| 4-Amino-6-bromopicolinic acid | 1. NaNO₂, HCl (aq) 2. CuCl | 4-Chloro-6-bromopicolinic acid |

| 4-Amino-6-bromopicolinic acid | 1. NaNO₂, HBr (aq) 2. CuBr | 4,6-Dibromopicolinic acid |

Synthesis of Fused Bicyclicgoogle.comgoogle.comrsc.org-Triazoles and Related Heterocycles

The amino group of 4-amino-6-bromopicolinic acid can be utilized to construct fused triazole ring systems, which are prevalent motifs in many biologically active compounds. A common strategy involves the reaction of an aminopyridine derivative with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring.

One established method for the synthesis of google.comgoogle.comrsc.orgtriazolo[4,3-a]pyridines involves the reaction of a 2-hydrazinopyridine (B147025) with an appropriate one-carbon synthon. scispace.com In the context of 4-amino-6-bromopicolinic acid, a preliminary transformation of the 4-amino group to a hydrazine (B178648) would be necessary. More direct approaches often involve the reaction of the aminopyridine with a reagent that can undergo cyclization. For example, the reaction of 2-aminopyridines with nitriles in the presence of a copper catalyst can lead to the formation of google.comgoogle.comrsc.orgtriazolo[1,5-a]pyridines. google.com

Another versatile approach is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which provides a direct, metal-free route to google.comgoogle.comrsc.orgtriazolo[1,5-a]pyridines. google.com This would involve the initial acylation of the amino group of 4-amino-6-bromopicolinic acid, followed by conversion to the corresponding imidamide and subsequent oxidative cyclization. The resulting fused triazole would bear the bromo and carboxylic acid functionalities of the starting material, allowing for further derivatization.

Table 2: Potential Synthetic Routes to Fused Triazoles from 4-Amino-6-bromopicolinic Acid Derivatives

| Derivative of 4-Amino-6-bromopicolinic Acid | Reagents | Fused Heterocycle |

| N-(6-Bromo-2-carboxypyridin-4-yl)formamidoxime | Trifluoroacetic anhydride | 2-(6-Bromo-2-carboxypyridin-4-yl)- google.comgoogle.comrsc.orgtriazolo[1,5-a]pyridine derivative |

| N-(6-Bromo-2-carboxypyridin-4-yl)benzimidamide | PIFA | 2-Phenyl- google.comgoogle.comrsc.orgtriazolo[1,5-a]pyridin-7-yl(6-bromo-2-carboxylic acid) |

Conversion to Nitrile and Tetrazole Derivatives

The carboxylic acid functionality of 4-amino-6-bromopicolinic acid can be transformed into a nitrile group, which in turn can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

The conversion of a carboxylic acid to a nitrile typically proceeds via the corresponding primary amide. The amide can be formed by activating the carboxylic acid and treating it with ammonia (B1221849). Subsequent dehydration of the primary amide, 4-amino-6-bromo-2-picolinamide, can be achieved using various dehydrating agents to yield 4-amino-6-bromo-2-cyanopyridine. google.com

The resulting 2-cyanopyridine (B140075) derivative can then be converted to the corresponding 5-substituted-1H-tetrazole through a [3+2] cycloaddition reaction with an azide (B81097) source, commonly sodium azide. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or promoted by the use of ammonium (B1175870) chloride. This sequence provides a valuable method for transforming the carboxylic acid group into a tetrazole ring, which can significantly alter the physicochemical properties and biological activity of the molecule.

Table 3: Synthesis of Tetrazole Derivative from 4-Amino-6-bromopicolinic Acid

| Intermediate | Reagents | Product |

| 4-Amino-6-bromopicolinic acid | 1. SOCl₂, NH₄OH 2. Dehydrating agent | 4-Amino-6-bromo-2-cyanopyridine |

| 4-Amino-6-bromo-2-cyanopyridine | NaN₃, NH₄Cl | 4-Amino-6-bromo-2-(1H-tetrazol-5-yl)pyridine |

Derivatization via Amide and Ester Bond Formation

The carboxylic acid group of 4-amino-6-bromopicolinic acid is a prime site for derivatization through the formation of amide and ester linkages. These reactions are fundamental in medicinal chemistry for the synthesis of compound libraries and for modulating properties such as solubility, stability, and cell permeability.

Amide bond formation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with an amine. A variety of amines can be used in these coupling reactions, leading to a diverse array of amide derivatives.

Similarly, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to its acyl chloride followed by reaction with an alcohol. google.com The use of activating agents, similar to those used in amide synthesis, can also facilitate the formation of esters. These methods allow for the introduction of a wide range of alkyl or aryl groups through the ester linkage.

Table 4: Examples of Amide and Ester Formation from 4-Amino-6-bromopicolinic Acid

| Reaction Type | Amine/Alcohol | Coupling Reagent/Method | Product |

| Amidation | Benzylamine | EDCI, HOBt | N-Benzyl-4-amino-6-bromopicolinamide |

| Amidation | Morpholine | SOCl₂, then morpholine | (4-Amino-6-bromopyridin-2-yl)(morpholino)methanone |

| Esterification | Methanol | H₂SO₄ (catalytic) | Methyl 4-amino-6-bromopicolinate |

| Esterification | Phenol | DCC, DMAP | Phenyl 4-amino-6-bromopicolinate |

Spectroscopic and Advanced Analytical Characterization of 4 Amino 6 Bromopicolinic Acid and Its Chemical Derivatives

High-Resolution Structural Elucidation Techniques

High-resolution techniques are indispensable for unambiguously determining the atomic connectivity and three-dimensional structure of molecules. These methods provide foundational data for understanding the chemical properties and reactivity of 4-Amino-6-bromopicolinic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the substitution pattern on the pyridine (B92270) ring of 4-Amino-6-bromopicolinic acid. While specific experimental spectra for this compound are not widely published, theoretical predictions offer valuable insights into the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the two aromatic protons and the amine protons. The proton at the 3-position (H-3) is expected to appear at approximately 8.2 ppm, influenced by the adjacent carboxylic acid group. The proton at the 5-position (H-5) would likely resonate around 7.1 ppm. The protons of the amino group (NH₂) are predicted to be observed near 5.3 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift of around 165 ppm. The carbon atom bonded to the carboxylic acid group (C-2) is predicted at approximately 150 ppm, while the carbon bearing the bromine atom (C-6) is anticipated around 130 ppm.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | H-3 | ~8.2 |

| ¹H | H-5 | ~7.1 |

| ¹H | NH₂ | ~5.3 |

| ¹³C | C=O | ~165 |

| ¹³C | C-2 | ~150 |

| ¹³C | C-6 | ~130 |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of 4-Amino-6-bromopicolinic acid by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. The exact mass of 4-Amino-6-bromopicolinic acid (C₆H₅BrN₂O₂) can be calculated and compared with the experimentally determined value to verify its molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

While specific crystallographic data for 4-Amino-6-bromopicolinic acid is limited in the public domain, the study of analogous bromopicolinic acids by Single-Crystal X-ray Diffraction (SC-XRD) provides a model for its expected solid-state structure. It is anticipated that 4-Amino-6-bromopicolinic acid would form a crystalline solid. In the crystal lattice of similar compounds, molecules often arrange into hydrogen-bonded dimers. It is predicted that the crystal system would likely be monoclinic. SC-XRD analysis would definitively determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amino groups.

Vibrational and Electronic Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in 4-Amino-6-bromopicolinic acid. Based on the analysis of related compounds, the following characteristic vibrational frequencies are expected:

N-H stretching: The amino group (NH₂) is expected to show symmetric and asymmetric stretching vibrations in the range of 3300–3500 cm⁻¹.

C=O stretching: The carbonyl group of the carboxylic acid (C=O) should exhibit a strong absorption band between 1680–1720 cm⁻¹.

C-Br stretching: The carbon-bromine bond is predicted to have a characteristic stretching frequency in the lower wavenumber region, typically between 550–650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300–3500 |

| Carboxylic Acid (C=O) | Stretching | 1680–1720 |

| Bromo (C-Br) | Stretching | 550–650 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 4-Amino-6-bromopicolinic acid, Raman spectroscopy would be useful for characterizing the vibrations of the pyridine ring and the C-Br bond. The symmetric stretching of the pyridine ring typically gives rise to strong Raman signals. This technique can provide a unique vibrational fingerprint of the molecule, aiding in its identification and structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like 4-amino-6-bromopicolinic acid. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the types of electronic transitions possible within its chromophores—the parts of the molecule that absorb light. shu.ac.uk

The structure of 4-amino-6-bromopicolinic acid contains several features that give rise to distinct electronic transitions: the pyridine ring, the carboxylic acid group, and the amino group. These functional groups contain σ (sigma) bonds, π (pi) bonds, and non-bonding (n) electrons. The primary electronic transitions observed for this class of organic compounds are π → π* and n → π*. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are characteristic of unsaturated systems, such as the aromatic pyridine ring and the carbonyl group (C=O) of the carboxylic acid. These transitions are typically high-energy, resulting in strong absorption bands in the UV region, often below 300 nm. masterorganicchemistry.com

n → π Transitions:* These transitions involve moving an electron from a non-bonding orbital (such as the lone pairs on the nitrogen of the amino group, the nitrogen within the pyridine ring, or the oxygens of the carboxylic acid) to a π* antibonding orbital. masterorganicchemistry.comyoutube.com Compared to π → π* transitions, n → π* transitions are lower in energy, meaning they occur at longer wavelengths. masterorganicchemistry.com However, they are generally less probable, leading to absorption bands with significantly lower intensity. shu.ac.uk

The UV-Vis spectrum of 4-amino-6-bromopicolinic acid is therefore expected to show intense absorption bands at shorter wavelengths corresponding to π → π* transitions of the substituted pyridine ring, and weaker, longer-wavelength bands corresponding to n → π* transitions associated with the carbonyl group and the heteroatoms. The solvent used for analysis can influence the position of these absorption bands; for instance, n → π* transitions often exhibit a blue shift (a shift to shorter wavelengths) in polar solvents. shu.ac.uk

Table 1: Expected Electronic Transitions for 4-Amino-6-bromopicolinic Acid

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

| π → π | Pyridine Ring, Carbonyl (C=O) | Shorter UV (e.g., 200-300 nm) | High |

| n → π | Carbonyl (C=O), Ring Nitrogen, Amino Group (-NH₂) | Longer UV (e.g., >270 nm) | Low |

Chromatographic and Purity Assessment Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is exceptionally well-suited for the purity analysis of 4-amino-6-bromopicolinic acid and for monitoring the progress of its synthesis reactions. researchgate.net

In a typical LC-MS workflow, a sample is injected into an HPLC system. For a polar, ionizable compound like 4-amino-6-bromopicolinic acid, reversed-phase chromatography is commonly employed. mdpi.com The stationary phase is non-polar (e.g., a C18 column), while the mobile phase is a polar solvent mixture, often consisting of water and acetonitrile (B52724) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. researchgate.net The modifier helps to ensure consistent ionization and improve peak shape.

As the components of the sample mixture elute from the chromatography column, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analyte, where the eluent is sprayed into the source, generating charged droplets that evaporate to produce gas-phase ions. For 4-amino-6-bromopicolinic acid, detection in positive ion mode would typically target the protonated molecule, [M+H]⁺. nih.gov By monitoring the mass-to-charge ratio (m/z) corresponding to the target compound, its presence can be confirmed and its purity can be assessed by integrating the area of its chromatographic peak relative to any impurities. This method allows for the unambiguous identification of the target compound and the separation and potential identification of byproducts and starting materials, making it invaluable for reaction monitoring. researchgate.netnih.gov

Table 2: Typical LC-MS Parameters for Analysis of 4-Amino-6-bromopicolinic Acid

| Parameter | Typical Setting/Value | Purpose |

| Chromatography Mode | Reversed-Phase HPLC | Separation of polar compounds |

| Stationary Phase | C18 Silica (B1680970) Column | Non-polar phase for retention |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of analytes |

| Modifier | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Improves peak shape and ionization |

| Ionization Technique | Electrospray Ionization (ESI) | Generates gas-phase ions |

| Detection Mode | Positive Ion Mode | Detects protonated molecules |

| Monitored Ion | [M+H]⁺ | Specific detection of the target compound |

Following synthesis, crude reaction mixtures containing 4-amino-6-bromopicolinic acid and its derivatives often require purification to isolate the desired product from unreacted starting materials, reagents, and byproducts. Flash column chromatography is a widely used and effective technique for this purpose on a preparative scale. researchgate.net

This technique utilizes a glass column packed with a solid stationary phase, most commonly silica gel for polar compounds. The crude mixture is loaded onto the top of the column, and a solvent system (the eluent or mobile phase) is passed through the column under pressure. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile phase.

For a moderately polar compound like 4-amino-6-bromopicolinic acid, a typical eluent system would consist of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). By gradually increasing the proportion of the polar solvent (a gradient elution), compounds are eluted in order of increasing polarity. The fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or LC-MS) to identify those containing the pure product, which are then combined and evaporated to yield the purified compound.

Luminescence Spectroscopy for Lanthanide Complexes and Fluorescent Derivatives

While 4-amino-6-bromopicolinic acid itself may not be strongly fluorescent, its derivatives can serve as highly effective ligands (or "antennas") for sensitizing the luminescence of lanthanide ions (such as Eu³⁺ and Tb³⁺). nih.gov In these complexes, the organic ligand absorbs energy from an external light source and efficiently transfers it to the central metal ion, which then emits light. This process, known as the antenna effect, overcomes the very low light absorption efficiency of the lanthanide ions themselves. nih.gov

Luminescence spectroscopy is used to characterize these properties through the analysis of excitation and emission spectra.

Excitation Spectrum: The excitation spectrum is obtained by monitoring the emission at a fixed wavelength (characteristic of the lanthanide ion) while scanning the excitation wavelength. The resulting spectrum typically resembles the absorption spectrum of the organic ligand, confirming that the ligand is responsible for absorbing the initial energy. sigmaaldrich.com

Emission Spectrum: The emission spectrum is recorded by exciting the complex at a wavelength where the ligand absorbs strongly and scanning the emitted wavelengths. The spectrum is characterized by sharp, narrow emission bands that are fingerprint-like for the specific lanthanide ion, arising from f-f electronic transitions. nih.gov For example, terbium (Tb³⁺) complexes typically show strong green emission with a primary peak around 547 nm, while europium (Eu³⁺) complexes exhibit characteristic red emission. nih.gov

The study of these spectra is fundamental to understanding the energy transfer mechanism and optimizing the design of luminescent probes for various applications. nih.gov

Table 3: Representative Emission Peaks for Lanthanide Complexes

| Lanthanide Ion | Primary Emission Wavelength (nm) | Observed Color | Corresponding Electronic Transition |

| Terbium (Tb³⁺) | ~547 | Green | ⁵D₄ → ⁷F₅ |

| Europium (Eu³⁺) | ~612 | Red | ⁵D₀ → ⁷F₂ |

| Samarium (Sm³⁺) | ~616 | Orange-Red | ⁴G₅/₂ → ⁶H₇/₂ |

Note: Data is based on analogous lanthanide complexes reported in the literature. nih.gov

The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the conversion of absorbed light into emitted light by a luminescent molecule or complex. mdpi.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable feature for applications such as bio-imaging and sensors.

Energy Transfer Efficiency (ηET): The efficiency of the energy transfer from the excited state of the ligand (the antenna) to the emissive energy level of the lanthanide ion.

Intrinsic Quantum Yield (ΦLn): The efficiency of the emission from the excited lanthanide ion itself, which is influenced by how well the ligand shields the ion from non-radiative deactivation pathways, particularly those involving solvent molecules like water. mdpi.com

The quantum yield is typically measured using a spectrofluorometer equipped with an integrating sphere. The measurement compares the emission intensity of the sample to that of a well-characterized standard with a known quantum yield. The quantum yields for lanthanide complexes can vary widely depending on the specific ligand structure, the choice of lanthanide ion, and the surrounding environment. For example, some samarium complexes have been reported with quantum yields as high as 21.4%, while certain europium complexes might have lower yields, such as 7.6%. nih.govrsc.org

Table 4: Example Luminescence Quantum Yields in Lanthanide Complexes

| Complex Type | Quantum Yield (Φ) | Reference Compound Class |

| Samarium (Sm³⁺) Complex | 21.4% | Conjugated Pyridine Carboxylate Ligand nih.gov |

| Europium (Eu³⁺) Complex | 7.6% | Enaminone Derivative Ligand rsc.org |

| Europium (Eu³⁺) Complex | 15% | Bipyridine-N-oxide Ligand researchgate.net |

Spectroscopic Titration Studies for Complex Stoichiometry and Binding Affinity

Spectroscopic titration is a powerful analytical technique employed to investigate the formation of complexes between a ligand and a metal ion in solution. This method allows for the determination of both the stoichiometry of the complex (the molar ratio of ligand to metal) and the binding affinity, typically expressed as a dissociation constant (Kd) or an association constant (Ka). In the context of 4-Amino-6-bromopicolinic acid, these studies are crucial for understanding its coordination chemistry and potential applications.

Seminal studies have demonstrated that 4-amino-6-bromopicolinic acid is an effective ligand, capable of forming stable octahedral complexes with divalent and trivalent metal ions such as copper(II) and iron(III). vulcanchem.com The coordination is facilitated by the presence of both the amino and carboxylate groups on the picolinic acid backbone, which act as binding sites for the metal ions. vulcanchem.com

Spectroscopic titration experiments, such as UV-Vis or fluorescence spectroscopy, are typically performed by systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa) and monitoring the changes in the spectroscopic signal. The resulting data can be analyzed using various methods, including the mole-ratio method or the Job's plot (method of continuous variation), to elucidate the stoichiometry of the resulting complex.

While detailed experimental data from spectroscopic titrations of 4-Amino-6-bromopicolinic acid are not extensively available in publicly accessible literature, the outcomes of such studies have provided valuable insights into its binding affinities. The dissociation constant (Kd) is a key parameter derived from these titrations, with a smaller Kd value indicating a stronger binding affinity between the ligand and the metal ion.

The binding affinities of 4-Amino-6-bromopicolinic acid with Cu(II) and Fe(III) have been determined, showcasing its potential as a chelating agent. These interactions are summarized in the table below.

Binding Affinity of 4-Amino-6-bromopicolinic Acid Complexes

| Metal Ion | Complex Geometry | Dissociation Constant (Kd) |

| Copper(II) | Octahedral | 1.4 × 10⁻⁸ M |

| Iron(III) | Octahedral | 2.9 × 10⁻⁷ M |

This table presents the dissociation constants (Kd) for the complexes formed between 4-Amino-6-bromopicolinic acid and the respective metal ions, as determined from spectroscopic studies. vulcanchem.com

The data reveals that 4-Amino-6-bromopicolinic acid exhibits a strong binding affinity for both Cu(II) and Fe(III), with a particularly high affinity for Cu(II) as indicated by its lower dissociation constant. The formation of stable octahedral complexes suggests that the ligand coordinates to the metal ion in a well-defined and predictable manner. These findings are critical for the design of novel compounds and materials where precise control over metal chelation is required.

Coordination Chemistry and Supramolecular Assemblies of 4 Amino 6 Bromopicolinic Acid and Its Ligands

Ligand Design Principles and Metal Complexation Modalities

The design of 4-amino-6-bromopicolinic acid as a ligand is predicated on its ability to form stable chelate rings with metal ions. The pyridine (B92270) nitrogen and the carboxylate oxygen atoms are positioned to act as a bidentate, N,O-chelating agent, forming a stable five-membered ring upon coordination to a metal center. This N,O-chelation is a common and robust binding motif observed in a wide array of picolinate (B1231196) complexes. sjctni.edu The electronic properties of the ligand, modulated by the amino and bromo substituents, are key to determining its binding affinity and the properties of the resulting metal complexes.

Picolinic acid and its derivatives readily form stable complexes with first-row transition metal ions through a bidentate N,O-chelation mechanism. sjctni.edu In this mode, the deprotonated carboxylate group and the pyridine nitrogen atom bind to the metal center. For divalent transition metals such as Co(II), Ni(II), Mn(II), Zn(II), and Cu(II), this interaction typically leads to the formation of mononuclear or polynuclear complexes with geometries such as distorted octahedral or square pyramidal. nih.govmdpi.com

The coordination environment is often completed by other ligands, such as water molecules, other solvent molecules, or anions from the metal salt, leading to diverse structural possibilities. nih.govfrontiersin.org For instance, in complexes with related ligands, distorted octahedral geometries are common for Ni(II), while Cu(II) complexes often exhibit Jahn-Teller distortion. sjctni.educhemrevlett.com Zn(II), with its d¹⁰ electronic configuration, is flexible in its coordination geometry and can form tetrahedral, square pyramidal, or octahedral complexes. mdpi.comresearchgate.net The stoichiometry of the metal-to-ligand ratio can vary, resulting in bis- or tris-chelated complexes depending on the reaction conditions and the metal ion's preference. nih.gov

Table 1: Examples of Coordination Geometries in Transition Metal Complexes with Picolinate-Type Ligands This table presents data from analogous picolinate systems to illustrate common coordination behaviors.

| Metal Ion | Ligand Example | Observed Geometry | Key Structural Features |

| Cu(II) | 2-picolinic acid | Distorted Octahedral | Jahn-Teller distortion is common. Often forms dimeric "paddle-wheel" structures. nih.gov |

| Ni(II) | Pyridoxal-semicarbazone | Octahedral | Bis-ligand complexes are frequently observed. nih.gov |

| Zn(II) | 2-chlorobenzoate and pyridine | Distorted Tetrahedral | Flexible coordination number, can also form dinuclear paddle-wheel structures. researchgate.net |

| Co(II) | Dipicolinic acid | Distorted Octahedral | Can form cationic or neutral complexes depending on ligand protonation state. rsc.org |

| Mn(II) | Pyridine-2,5-dicarboxylic acid N-oxide | Distorted Octahedral | Can form discrete dimeric complexes linked by hydrogen bonds. nih.gov |

Lanthanide ions like Terbium(III) and Europium(III) are known for their characteristic, sharp, and long-lived luminescence, which arises from f-f electronic transitions. However, these transitions are Laporte-forbidden, leading to very low absorption cross-sections. mdpi.com To overcome this, organic ligands can act as "antennas," absorbing excitation energy (typically UV light) and transferring it to the lanthanide ion, which then emits its characteristic luminescence. This process is known as the antenna effect or sensitized luminescence. researchgate.net

4-Amino-6-bromopicolinic acid, with its aromatic pyridine core, is a suitable candidate to function as an antenna ligand. Upon complexation, the ligand can absorb UV radiation, promoting it to an excited singlet state. Through intersystem crossing, it can transition to a triplet state. If the energy of this triplet state is appropriately matched with the accepting energy level of the lanthanide ion (e.g., the ⁵D₀ level of Eu(III) or the ⁵D₄ level of Tb(III)), efficient energy transfer can occur, resulting in strong, sensitized metal-centered emission. researchgate.netnih.goviaea.org The resulting complexes would be expected to exhibit the characteristic green luminescence for Tb(III) and red luminescence for Eu(III). mdpi.comnih.gov The efficiency of this energy transfer and the quantum yield of the final emission are highly dependent on the energy gap between the ligand's triplet state and the metal's emissive level. iaea.org

The substituents on the picolinic acid scaffold significantly influence its electronic properties and, consequently, its interaction with metal ions. The 4-amino group is an electron-donating group (EDG), which increases the electron density on the pyridine ring. This enhanced electron density generally increases the basicity of the pyridine nitrogen, leading to a stronger metal-nitrogen bond and potentially higher complex stability.

Conversely, the 6-bromo group is an electron-withdrawing group (EWG) due to its inductive effect. This effect decreases the electron density on the ring, reducing the basicity of the pyridine nitrogen. The interplay between the electron-donating amino group and the electron-withdrawing bromo group creates a nuanced electronic environment. The net effect on the ligand's pKa and its binding affinity for different metal ions would depend on the relative strengths of these opposing electronic influences. nih.govresearchgate.net Such modifications can be used to fine-tune the metal-ligand bond strength, which can alter the redox potential of the metal center and the photophysical properties of the resulting complex. nih.govresearchgate.net

Crystal Engineering and Polymorphism Studies of 4-Amino-6-bromopicolinic Acid Complexes

The pH of the crystallization medium is a critical parameter that can govern the final structure of a metal-organic complex. researchgate.net For 4-amino-6-bromopicolinic acid, pH controls the protonation state of both the carboxylic acid and the amino group. At low pH, the carboxylic acid will be protonated (–COOH), and the amino group may also be protonated (–NH₃⁺), altering the ligand's charge and coordination capability. As the pH increases, the carboxylic acid deprotonates to form the carboxylate (–COO⁻), which is essential for the primary N,O-chelation. nih.gov

This pH-dependent speciation directly impacts the charge of the resulting complex and the availability of hydrogen bond donors and acceptors. researchgate.net Changes in pH can lead to the formation of different polymorphs—crystals with the same chemical composition but different internal structures—or entirely different coordination polymers. For example, at different pH values, a ligand might bridge metal centers in different ways, leading to structures of varying dimensionality (e.g., from a 1D chain to a 2D layer). researchgate.net

The solid-state structures of 4-amino-6-bromopicolinic acid complexes are expected to be heavily influenced by non-covalent interactions, which assemble the individual complex units into higher-dimensional supramolecular architectures. rsc.orgnih.gov

Hydrogen Bonding: The amino group (–NH₂) is a potent hydrogen bond donor, while the uncoordinated carboxylate oxygen and the pyridine nitrogen (if not coordinated) can act as hydrogen bond acceptors. These interactions can link adjacent complex molecules, creating robust one-, two-, or three-dimensional networks. nih.gov Water molecules, often present in the crystal lattice, can also mediate extensive hydrogen-bonding networks. rsc.org

π-π Stacking: The planar aromatic pyridine ring of the ligand facilitates π-π stacking interactions between adjacent complexes. rsc.org These interactions, where the electron-rich π systems of parallel rings attract each other, are crucial in organizing the molecules in the crystal lattice, often leading to columnar or layered structures. researchgate.net The centroid-to-centroid distance between stacked rings is typically in the range of 3.5–3.8 Å. nih.gov

Table 2: Common Intermolecular Interactions in Picolinate-based Metal Complexes This table provides examples of interaction types and their typical geometric parameters observed in analogous crystal structures.

| Interaction Type | Donor/Acceptor Groups | Typical Distance/Geometry | Resulting Supramolecular Motif |

| Hydrogen Bonding | O–H···O, N–H···O | O···O or N···O distances of 2.5–3.2 Å | Chains, layers, 3D networks rsc.orgnih.gov |

| π-π Stacking | Parallel pyridine rings | Centroid-centroid distance ~3.5–3.8 Å | Columnar stacks, herringbone patterns nih.govresearchgate.net |

| Halogen Bonding | C–Br···O/N | Br···O/N distance less than sum of van der Waals radii | Directional interactions influencing packing |

Characterization of Pseudopolymorphism and Solvate Formation

Pseudopolymorphism, the phenomenon where a compound exists in different crystal forms due to the inclusion of solvent molecules (solvates) or as hydrates, is a critical aspect of solid-state chemistry. The characterization of these forms is essential as they can exhibit distinct physical and chemical properties. While specific studies on the pseudopolymorphism of 4-amino-6-bromopicolinic acid are not extensively documented in publicly available literature, the principles of their formation and characterization can be understood from studies of related picolinic acid derivatives.

The formation of solvates is largely dependent on the crystallization conditions, particularly the choice of solvent. For aminopyridine carboxylic acids, the presence of both hydrogen bond donors (amino and carboxylic acid groups) and acceptors (pyridine nitrogen and carbonyl oxygen) facilitates interactions with a wide range of solvents. Solvents with hydrogen bonding capabilities, such as water, alcohols, or amides, can be incorporated into the crystal lattice, leading to the formation of stable solvates.

The characterization of pseudopolymorphs and solvates typically involves a combination of analytical techniques to probe their solid-state structure and thermal behavior.

Common Characterization Techniques for Pseudopolymorphs and Solvates:

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction (SCXRD) | Provides the definitive three-dimensional structure of the crystal, revealing the arrangement of the molecules and the location and stoichiometry of any incorporated solvent molecules. |

| Powder X-ray Diffraction (PXRD) | Offers a fingerprint of the crystalline solid, allowing for the identification of different crystalline forms and the detection of phase transitions. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature, which is used to determine the amount of solvent present in a solvate and its desolvation temperature. |

| Differential Scanning Calorimetry (DSC) | Detects thermal transitions such as melting, desolvation, and phase changes by measuring the heat flow into or out of a sample as a function of temperature. |

| Infrared (IR) and Raman Spectroscopy | Provide information about the vibrational modes of the molecules, which can be sensitive to changes in the local environment and hydrogen bonding patterns upon solvate formation. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | A powerful technique for studying the local environment of atomic nuclei in the solid state, providing insights into molecular conformation and packing. |

For instance, in related aminobenzoic acid systems, the formation of bromide salts has been shown to result in extensive two-dimensional hydrogen-bonded networks, where the solvent (in the case of hydrates) plays a crucial role in stabilizing the crystal structure. It is plausible that 4-amino-6-bromopicolinic acid would exhibit similar behavior, forming hydrates or solvates with common organic solvents, each with a unique crystal packing and thermal profile.

Hierarchical Self-Assembly and Supramolecular Structures

Hierarchical self-assembly is a process where molecules organize into well-defined structures, which in turn serve as building blocks for the formation of larger and more complex architectures. 4-Amino-6-bromopicolinic acid and its derivatives are excellent candidates for hierarchical self-assembly due to their ability to engage in a variety of directional non-covalent interactions.

Formation of Dimeric and Higher-Order Ligand Architectures

In the absence of metal ions, the self-assembly of 4-amino-6-bromopicolinic acid is primarily driven by hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the amino group acts as a donor and the pyridine nitrogen as an acceptor. This combination of functional groups allows for the formation of robust and predictable hydrogen-bonding motifs.

Although detailed crystallographic data for 4-amino-6-bromopicolinic acid itself is limited, studies on analogous bromopicolinic acids have revealed the formation of hydrogen-bonded dimers in the solid state. vulcanchem.com These dimers are typically formed through the classic carboxylic acid-to-carboxylic acid hydrogen bonding synthon, creating a cyclic R22(8) motif.

Beyond simple dimerization, the presence of the amino group and the pyridine nitrogen offers further opportunities for the formation of extended hydrogen-bonded networks. These can include catemeric chains or more complex two-dimensional sheets and three-dimensional frameworks. The interplay between the different hydrogen bond donors and acceptors, as well as potential π-π stacking interactions between the pyridine rings, will dictate the final supramolecular architecture.

Potential Hydrogen Bonding Motifs in 4-Amino-6-bromopicolinic Acid Assemblies:

| Interacting Groups | Hydrogen Bond Type | Resulting Supramolecular Structure |

| Carboxylic Acid – Carboxylic Acid | O-H···O | Dimeric rings |

| Carboxylic Acid – Pyridine Nitrogen | O-H···N | Chains or discrete complexes |

| Amino Group – Carboxylic Acid Oxygen | N-H···O | Inter-dimer or inter-chain linkages |

| Amino Group – Pyridine Nitrogen | N-H···N | Extended networks |

Metal-Directed Self-Assembly for Controlled Supramolecular Systems

The introduction of metal ions adds another layer of complexity and control to the self-assembly of 4-amino-6-bromopicolinic acid ligands. The pyridine nitrogen and the carboxylate group form a strong chelate-binding site for a wide range of metal ions. This metal-ligand interaction is highly directional and predictable, making it a powerful tool for the construction of discrete supramolecular architectures and coordination polymers.

The geometry of the resulting metallosupramolecular assembly is dictated by the coordination preferences of the metal ion and the stoichiometry of the metal-ligand complex. For example, metal ions with a preference for octahedral coordination can direct the assembly of three ligand molecules to form a well-defined complex. If the ligand possesses additional binding sites or is designed to bridge between metal centers, extended one-, two-, or three-dimensional metal-organic frameworks (MOFs) can be constructed.

In a notable study, 4-amino-6-bromopicolinic acid was shown to form octahedral complexes with Cu(II) and Fe(III). vulcanchem.com These discrete complexes demonstrated catalytic activity, highlighting the potential for creating functional metallosupramolecular systems. vulcanchem.com

Factors Influencing Metal-Directed Self-Assembly:

| Factor | Influence on Supramolecular Structure |

| Metal Ion Coordination Geometry | Dictates the overall shape of the resulting complex (e.g., linear, square planar, tetrahedral, octahedral). |

| Metal-to-Ligand Ratio | Controls the stoichiometry and can lead to the formation of different discrete or polymeric structures. |

| Ligand Design | The presence of bridging functionalities or additional coordination sites on the ligand can promote the formation of extended networks. |

| Solvent and Counter-ions | Can influence the coordination environment of the metal ion and participate in the stabilization of the supramolecular assembly. |

Integration into Soft Materials for Responsive System Development

The self-assembling properties of 4-amino-6-bromopicolinic acid and its metal complexes can be harnessed to create novel "soft materials," such as gels and liquid crystals. These materials are characterized by their ability to respond to external stimuli, such as changes in temperature, pH, light, or the presence of specific chemical species.

Supramolecular gels can be formed when the self-assembled fibrillar networks of the picolinic acid derivatives or their metal complexes entangle to trap solvent molecules. The formation and stability of these gels are dependent on the non-covalent interactions that drive the self-assembly process. By designing the system to be sensitive to external cues, stimuli-responsive gels can be developed. For example, a change in pH could disrupt the hydrogen bonding network, leading to a gel-to-sol transition.

Similarly, the incorporation of these supramolecular systems into polymer matrices can lead to the development of responsive hybrid materials. The metal-ligand interactions can act as reversible cross-links, allowing the material to change its mechanical properties in response to a stimulus that affects the coordination bond. The development of such responsive soft materials opens up possibilities for applications in areas such as sensing, controlled release, and smart actuators.

Computational and Theoretical Investigations of 4 Amino 6 Bromopicolinic Acid and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules, providing reliable predictions of geometries, vibrational energies, and electronic properties.

A fundamental step in any computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 4-Amino-6-bromopicolinic acid can be precisely calculated.

Once the optimized geometry is found, a vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it predicts the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Table 1: Representative Calculated Geometric Parameters for a Substituted Aromatic Acid Moiety (Data is illustrative and based on DFT calculations of similar structures)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.895 | C-C-Br | 120.5 |

| C-NH₂ | 1.380 | C-C-NH₂ | 121.0 |

| C=O | 1.215 | O=C-O | 124.0 |

| C-O(H) | 1.350 | C-C=O | 122.5 |

| Pyridine (B92270) C-N | 1.340 | C-N-C (Py) | 117.0 |

Table 2: Representative Calculated Vibrational Frequencies for 4-Amino-6-bromopicolinic Acid Functionalities (Data is illustrative and based on DFT calculations of similar structures)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Amino (-NH₂) | 3450 |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3550 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1710 |

| O-H Stretch | Carboxylic Acid (-COOH) | 3500 |

| Pyridine Ring Stretch | Aromatic Ring | ~1580-1600 |

| C-Br Stretch | Bromo (-Br) | 620 |

The chemical properties of 4-Amino-6-bromopicolinic acid are heavily influenced by the electronic effects of its substituents. DFT calculations can quantify these effects by analyzing electron density distribution, orbital energies, and atomic charges.